molecular formula C20H22O4 B12435932 8-[(2E)-4-hydroxy-4-methylpent-2-enoyl]-3-isopropyl-7-methylnaphthalene-1,2-dione

8-[(2E)-4-hydroxy-4-methylpent-2-enoyl]-3-isopropyl-7-methylnaphthalene-1,2-dione

Cat. No.: B12435932
M. Wt: 326.4 g/mol
InChI Key: QRIJFKANMJMVFQ-UHFFFAOYSA-N
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Description

8-[(2E)-4-hydroxy-4-methylpent-2-enoyl]-3-isopropyl-7-methylnaphthalene-1,2-dione is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2E)-4-hydroxy-4-methylpent-2-enoyl]-3-isopropyl-7-methylnaphthalene-1,2-dione involves multiple steps, including the formation of the naphthalene core, introduction of the isopropyl and methyl groups, and the addition of the hydroxy and enoyl functionalities. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-[(2E)-4-hydroxy-4-methylpent-2-enoyl]-3-isopropyl-7-methylnaphthalene-1,2-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the enoyl group to an alkane or alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the hydroxy and enoyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

8-[(2E)-4-hydroxy-4-methylpent-2-enoyl]-3-isopropyl-7-methylnaphthalene-1,2-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-[(2E)-4-hydroxy-4-methylpent-2-enoyl]-3-isopropyl-7-methylnaphthalene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-[(2E)-4-hydroxy-4-methylpent-2-enoyl]-3-isopropyl-7-methylnaphthalene-1,2-dione include other naphthalene derivatives with similar functional groups. Examples include:

  • This compound analogs with different substituents.
  • Other naphthalene-based compounds with hydroxy and enoyl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H22O4

Molecular Weight

326.4 g/mol

IUPAC Name

8-(4-hydroxy-4-methylpent-2-enoyl)-7-methyl-3-propan-2-ylnaphthalene-1,2-dione

InChI

InChI=1S/C20H22O4/c1-11(2)14-10-13-7-6-12(3)16(17(13)19(23)18(14)22)15(21)8-9-20(4,5)24/h6-11,24H,1-5H3

InChI Key

QRIJFKANMJMVFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)C2=O)C(C)C)C(=O)C=CC(C)(C)O

Origin of Product

United States

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